Pimasertib is a selective oral inhibitor of mitogen-activated protein kinases 1 and 2 (MEK1/2) . It is designed to target specific signaling pathways involved in cancer progression.
The chemical reactions involving Pimasertib primarily occur during its metabolism. Notably, Pimasertib undergoes unique metabolic pathways, including conjugation with phosphoethanolamine . These reactions influence its pharmacokinetics and bioavailability.
CAS No.: 350791-64-9
CAS No.: 15572-56-2
CAS No.: 21420-58-6
CAS No.: 132722-74-8
CAS No.: 222050-77-3
CAS No.: 28624-28-4